Cyclohexanone, 3-(tributylstannyl)-

Regioselective synthesis Cross-coupling Steric accessibility

Cyclohexanone, 3-(tributylstannyl)- (CAS 63831-51-6) is a specialized organotin reagent bearing a tributylstannyl (SnBu3) group at the 3-position of the cyclohexanone ring, with molecular formula C18H36OSn and molecular weight 387.19 g/mol. The compound possesses a LogP of approximately 5.81 and a topological polar surface area (PSA) of 17.07 Ų.

Molecular Formula C18H36OSn
Molecular Weight 387.2 g/mol
CAS No. 63831-51-6
Cat. No. B11964311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 3-(tributylstannyl)-
CAS63831-51-6
Molecular FormulaC18H36OSn
Molecular Weight387.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1CCCC(=O)C1
InChIInChI=1S/C6H9O.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2H,1,3-5H2;3*1,3-4H2,2H3;
InChIKeyTUGIUFUWQJLGCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanone, 3-(Tributylstannyl)- (CAS 63831-51-6): Procurement-Grade Organotin for Regioselective Cyclohexanone Functionalization


Cyclohexanone, 3-(tributylstannyl)- (CAS 63831-51-6) is a specialized organotin reagent bearing a tributylstannyl (SnBu3) group at the 3-position of the cyclohexanone ring, with molecular formula C18H36OSn and molecular weight 387.19 g/mol . The compound possesses a LogP of approximately 5.81 and a topological polar surface area (PSA) of 17.07 Ų . This compound serves as a bifunctional synthon wherein the ketone moiety enables further derivatization while the tributylstannyl group functions as a robust leaving group in transition-metal-catalyzed cross-coupling reactions and as a radical-stabilizing moiety in homolytic processes [1]. Unlike aryl or vinyl stannanes, the aliphatic C–Sn bond in this reagent offers distinct reactivity profiles in radical-mediated transformations and palladium-catalyzed couplings [2].

Cyclohexanone, 3-(Tributylstannyl)-: Why 2-Stannyl Isomers and Boronic Esters Cannot Substitute for 3-Position Regiochemistry and Radical Reactivity


Generic substitution of 3-(tributylstannyl)cyclohexanone with the 2-stannyl isomer (CAS 88928-38-5) or with 3-cyclohexenylboronic esters fails because the regioisomeric position of the stannyl group dictates fundamentally different steric environments and reaction pathways. The 2-position stannyl substituent experiences greater steric congestion adjacent to the ketone carbonyl, which reduces accessibility in cross-coupling steps and alters the geometry of radical intermediates in homolytic transformations [1]. Furthermore, boronic esters and organoboron reagents—while viable in Suzuki-Miyaura couplings—cannot participate in the radical chain processes for which β-stannylcyclohexanones are specifically valued, including stereospecific ring expansion to cyclononenones and cyclodecenones [2]. The C–Sn bond (~50-60 kcal/mol) is substantially weaker than the C–B bond (~80-85 kcal/mol in boronic esters), rendering stannanes far more reactive under mild homolytic conditions where boronates are inert [3]. Additionally, while boronic acids require exogenous base and often elevated temperatures for transmetalation, tributylstannyl reagents undergo facile transmetalation under neutral, mild conditions with palladium catalysts [3].

Cyclohexanone, 3-(Tributylstannyl)-: Quantified Performance Differentiation Versus 2-Stannyl Isomers, Boronic Esters, and Unsubstituted Cyclohexanone


3-Substituted Stannylcyclohexanone: Reduced Steric Hindrance Versus 2-Substituted Isomer Enables Higher Cross-Coupling Accessibility

The 3-(tributylstannyl)cyclohexanone regioisomer exhibits measurably lower steric congestion at the reaction center compared to the 2-(tributylstannyl) isomer (CAS 88928-38-5). In palladium-catalyzed vinylic cross-coupling reactions, the 3-position stannyl group is removed by one additional carbon from the ketone carbonyl, reducing unfavorable steric interactions with the palladium catalyst during the transmetalation step [1]. The 2-stannyl isomer's proximity to the carbonyl oxygen creates a sterically shielded environment that impedes catalyst approach and reduces coupling efficiency [2].

Regioselective synthesis Cross-coupling Steric accessibility

3-(Tributylstannyl)cyclohexanone: Demonstrated 69% Yield in Stereoselective Alkylation Validates Synthetic Utility

The synthetic utility of the 3-(tributylstannyl)cyclohexanone scaffold has been quantitatively validated in stereoselective alkylation reactions. Treatment of 3-(tributylstannyl)cyclohexanone-derived enolate with iodoethane yielded trans-2-ethyl-3-(tributylstannyl)cyclohexanone in 69% isolated yield after flash chromatographic purification [1]. This trans-selectivity is attributed to the steric directing effect of the bulky tributylstannyl group at the 3-position, which enforces a specific enolate geometry and approach trajectory for the electrophile [1]. In contrast, unsubstituted cyclohexanone under similar alkylation conditions typically yields mixtures of regioisomers and stereoisomers with lower stereochemical fidelity [2].

Stereoselective alkylation Enolate chemistry trans-Selectivity

β-Stannylcyclohexanones: Unique Radical-Mediated Ring Expansion Capability Absent in Boronic Esters

The C–Sn bond in 3-(tributylstannyl)cyclohexanone undergoes homolytic cleavage under mild radical conditions, enabling stereospecific ring expansion to medium-ring cycloalkenones—a transformation for which boronic esters are entirely inert. The bond dissociation energy of C–Sn (~50-60 kcal/mol) is substantially lower than that of C–B in boronic esters (~80-85 kcal/mol), rendering the stannane susceptible to radical initiation while boronates remain unreactive under identical conditions [1]. This differential reactivity has been exploited in the stereospecific expansion of cis- and trans-β-stannylcyclohexanones to cis- and trans-cyclononenones and cyclodecenones, where the precursor's cis/trans geometry directly controls the alkene geometry of the ring-expanded product [2].

Radical ring expansion Medium-ring synthesis Stereospecific fragmentation

3-(Tributylstannyl)cyclohexanone: Efficient Synthesis via Stannyl Anion Addition to Cyclohexenone in Ionic Liquids

3-(Tributylstannyl)cyclohexanone can be prepared in good yields via the conjugate addition of the tributylstannyl anion (Bu3Sn⁻) to cyclohexenone. Notably, the Bu3Sn⁻ anion can be generated in imidazolium-based ionic liquids from Me3SiSnBu3 and reacted with α,β-unsaturated carbonyl compounds to afford 3-tributylstannylated products in good yields . This ionic liquid methodology offers advantages over traditional organolithium-based stannylation in terms of operational simplicity and reduced cryogenic requirements. In contrast, the 2-stannyl isomer (CAS 88928-38-5) cannot be accessed via this conjugate addition route, as the stannyl anion adds exclusively to the β-position of α,β-unsaturated ketones [1].

Stannyl anion generation Ionic liquid media Conjugate addition

3-(Tributylstannyl)cyclohexanone: Compatible with Palladium-Catalyzed Vinylic Cross-Coupling Under Mild, Neutral Conditions

Cyclic β-tributylstannyl-α,β-unsaturated ketones, alcohols, and amines—including derivatives prepared from 3-(tributylstannyl)cyclohexanone—undergo palladium-catalyzed intermolecular vinylic cross-coupling with 7-quinolyltriflates and 7-chloro-1,8-naphthyridines under very mild conditions [1]. The reaction proceeds efficiently without the requirement for strong bases or elevated temperatures that are typically necessary for Suzuki-Miyaura couplings of boronic esters. This mild reactivity profile is attributed to the facile transmetalation of the C–Sn bond to palladium, which occurs readily at ambient or slightly elevated temperatures [1].

Stille coupling Palladium catalysis Mild reaction conditions

Cyclohexanone, 3-(Tributylstannyl)-: Prioritized Research and Industrial Application Scenarios Based on Quantified Differentiation


Stereospecific Synthesis of Medium-Ring Cycloalkenones via Radical-Mediated Ring Expansion

Cyclohexanone, 3-(tributylstannyl)- serves as the critical precursor for stereospecific radical-mediated ring expansion to access cis- and trans-cyclononenones and cyclodecenones [1]. The weak C–Sn bond (~50-60 kcal/mol) undergoes homolytic cleavage under mild radical initiation conditions, enabling fragmentation that cannot be achieved with boronic esters (C–B BDE ~80-85 kcal/mol) or silyl analogs [2]. Critically, the cis/trans geometry of the β-stannylcyclohexanone precursor directly controls the alkene geometry of the ring-expanded product, providing stereochemical fidelity unattainable through alternative methodologies [1].

Palladium-Catalyzed Stille Coupling for Base-Sensitive Substrate Functionalization

In medicinal chemistry campaigns requiring cross-coupling of cyclohexanone derivatives with aryl or heteroaryl halides under neutral conditions, 3-(tributylstannyl)cyclohexanone enables Stille coupling that proceeds under very mild conditions without exogenous base [3]. This is particularly valuable when the substrate contains base-labile protecting groups (e.g., acetyl, silyl ethers) or functional groups susceptible to hydrolysis or epimerization under basic Suzuki-Miyaura conditions [3]. The 3-position stannyl group undergoes efficient transmetalation with palladium catalysts at ambient temperature, facilitating coupling with sensitive electrophiles such as 7-quinolyltriflates and 7-chloro-1,8-naphthyridines [3].

Stereoselective α-Alkylation for trans-Substituted Cyclohexanone Synthesis

Researchers requiring stereoselective α-alkylation of cyclohexanone frameworks benefit from the bulky tributylstannyl group at the 3-position, which enforces enolate geometry to favor trans-selectivity upon electrophilic trapping [4]. As demonstrated with the preparation of trans-2-ethyl-3-(tributylstannyl)cyclohexanone in 69% yield, this reagent provides predictable stereochemical outcomes that unsubstituted cyclohexanone cannot reliably deliver [4]. The stannyl group can subsequently be retained for further transformations or removed via protodestannylation.

Natural Product Total Synthesis Requiring Bifunctional Cyclohexanone Synthons

The cyclohexanone core of this reagent is a ubiquitous motif in terpenoid and polyketide natural products [1]. The bifunctional nature of 3-(tributylstannyl)cyclohexanone—combining a ketone for aldol, Mannich, or Grignard additions with a stannyl group for cross-coupling or radical fragmentation—makes it an ideal linchpin in convergent total synthesis strategies [1]. Unlike boronic esters, which are incompatible with radical pathways, this stannane can sequentially participate in both ionic carbonyl chemistry and homolytic fragmentation cascades within the same synthetic sequence [2].

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